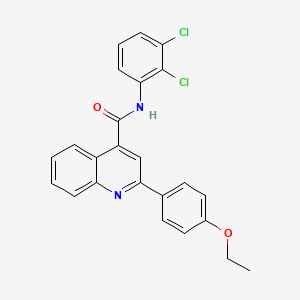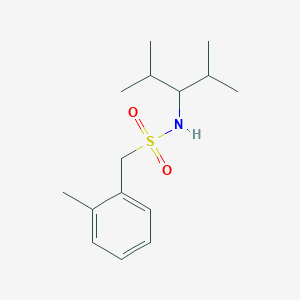![molecular formula C16H22N2O4 B4721142 ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B4721142.png)
ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate, also known as Boc-phenylalanine ethyl ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of phenylalanine, which is an essential amino acid required for protein synthesis in the human body. Ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate is primarily based on its ability to inhibit enzyme activity. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate are diverse and depend on the specific enzyme being inhibited. For example, the compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes involved in the regulation of cyclic nucleotide levels in cells. This inhibition can lead to increased levels of cyclic nucleotides, which can have a range of physiological effects, including vasodilation, bronchodilation, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate in lab experiments is its high potency as an enzyme inhibitor. The compound has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a useful tool for studying the function of these enzymes in various biological processes. However, one limitation of using this compound is that its effects can be non-specific, meaning that it may also inhibit other enzymes that are not the primary target of the experiment.
Direcciones Futuras
There are many potential future directions for research on ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate. One area of interest is the development of new drugs that target specific enzymes inhibited by the compound. Another potential direction is the study of the compound's effects on various biological processes, including inflammation, angiogenesis, and cell signaling. Additionally, the synthesis of new derivatives of the compound may lead to the discovery of even more potent enzyme inhibitors with a range of potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate has been widely used in scientific research for its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for developing new drugs that target these enzymes.
Propiedades
IUPAC Name |
ethyl 3-[4-(tert-butylcarbamoyl)anilino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-22-14(20)10-13(19)17-12-8-6-11(7-9-12)15(21)18-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPODFSWLOHIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4721059.png)
![3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4721064.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)

![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)

![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4721127.png)
![N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B4721147.png)